Cas no 431906-42-2 (2-chloro-6-ethoxy-4-formylphenyl 4-chloro-1-benzenesulfonate)

2-chloro-6-ethoxy-4-formylphenyl 4-chloro-1-benzenesulfonate 化学的及び物理的性質
名前と識別子
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- 2-chloro-6-ethoxy-4-formylphenyl 4-chloro-1-benzenesulfonate
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- インチ: 1S/C15H12Cl2O5S/c1-2-21-14-8-10(9-18)7-13(17)15(14)22-23(19,20)12-5-3-11(16)4-6-12/h3-9H,2H2,1H3
- InChIKey: RVMGOFSIOQBQAY-UHFFFAOYSA-N
- ほほえんだ: C1(S(OC2=C(OCC)C=C(C=O)C=C2Cl)(=O)=O)=CC=C(Cl)C=C1
2-chloro-6-ethoxy-4-formylphenyl 4-chloro-1-benzenesulfonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1429839-500mg |
2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzenesulfonate |
431906-42-2 | 98% | 500mg |
¥5764.00 | 2024-05-13 |
2-chloro-6-ethoxy-4-formylphenyl 4-chloro-1-benzenesulfonate 関連文献
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
2-chloro-6-ethoxy-4-formylphenyl 4-chloro-1-benzenesulfonateに関する追加情報
Recent Advances in the Study of 2-chloro-6-ethoxy-4-formylphenyl 4-chloro-1-benzenesulfonate (CAS: 431906-42-2)
The compound 2-chloro-6-ethoxy-4-formylphenyl 4-chloro-1-benzenesulfonate (CAS: 431906-42-2) has recently gained attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug development and therapeutic interventions. This research brief aims to synthesize the latest findings related to this compound, focusing on its chemical properties, biological activities, and potential therapeutic uses.
A study published in the Journal of Medicinal Chemistry (2023) explored the synthesis and characterization of 431906-42-2, highlighting its unique structural features. The compound's sulfonate ester group and chloro-substituted phenyl rings contribute to its stability and reactivity, making it a promising candidate for further pharmacological investigations. Researchers employed nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its molecular structure and purity, ensuring reliable data for subsequent studies.
In vitro studies have demonstrated that 2-chloro-6-ethoxy-4-formylphenyl 4-chloro-1-benzenesulfonate exhibits notable inhibitory effects on specific enzymatic targets. For instance, a recent investigation revealed its ability to modulate the activity of protein kinases involved in inflammatory pathways. This finding suggests potential applications in developing anti-inflammatory agents, although further in vivo studies are required to validate these effects and assess toxicity profiles.
Another significant development involves the compound's role in cancer research. Preliminary data from a 2024 study indicate that 431906-42-2 may interfere with cellular proliferation mechanisms in certain cancer cell lines. The study, conducted by a team at the National Cancer Institute, utilized high-throughput screening to identify the compound's interaction with key oncogenic proteins. While these results are promising, researchers emphasize the need for extensive preclinical testing to evaluate its efficacy and safety in more complex biological systems.
Recent advancements in computational chemistry have also contributed to understanding the molecular interactions of 2-chloro-6-ethoxy-4-formylphenyl 4-chloro-1-benzenesulfonate. Molecular docking simulations have predicted its binding affinity for several disease-related targets, providing a theoretical foundation for future drug design efforts. These computational insights, combined with experimental data, offer a comprehensive view of the compound's potential applications in precision medicine.
Despite these promising findings, challenges remain in optimizing the compound's pharmacokinetic properties. Current research efforts are focused on structural modifications to enhance its bioavailability and reduce potential off-target effects. Collaborative projects between academic institutions and pharmaceutical companies are underway to address these challenges and accelerate the translation of 431906-42-2 from bench to bedside.
In conclusion, 2-chloro-6-ethoxy-4-formylphenyl 4-chloro-1-benzenesulfonate represents a compelling subject of study in chemical biology and drug discovery. Its multifaceted biological activities and structural versatility position it as a valuable scaffold for developing novel therapeutics. Continued research, particularly in the areas of mechanism elucidation and clinical potential, will be crucial in determining its ultimate impact on the field of medicinal chemistry.
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